Benzyl 3-Oxo-3-ureidopropanoate

Description

Contextual Significance within Organic Synthesis and Chemical Sciences

Benzyl (B1604629) 3-Oxo-3-ureidopropanoate (B1262594) holds a position of contextual significance primarily due to its role as a synthetic intermediate. Commercial suppliers identify it as a precursor to Malonuric Acid (2-ureidomalonic acid). usbio.net Malonuric acid itself is recognized as a metabolic byproduct of certain barbiturates, thus placing its synthetic intermediates within the broader context of pharmaceutical and metabolic research. The structure of Benzyl 3-Oxo-3-ureidopropanoate, featuring a benzyl ester protecting group, a reactive β-keto group, and a ureido moiety, suggests its potential utility as a versatile building block in organic synthesis.

Objectives and Scope for Comprehensive Academic Inquiry into this compound

A comprehensive academic inquiry into this compound would necessitate foundational research to establish its fundamental chemical and physical properties. The primary objectives for such a study would be to:

Develop and optimize a reliable synthetic route for its preparation.

Thoroughly characterize the compound using modern spectroscopic and analytical techniques.

Investigate its chemical reactivity, particularly at the ketone and ureido functionalities.

Explore its potential as a precursor for novel chemical entities beyond malonuric acid.

Currently, the lack of published data on these aspects prevents a detailed discussion of its research findings.

Data Tables

Due to the absence of dedicated research articles, experimental data for this compound is not available in the public domain. The following tables are therefore presented with data for closely related compounds or with placeholder information to illustrate the type of data that would be generated in a comprehensive study.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Benzyl 3-oxopropanoate (B1240783) nih.gov | 3-Oxo-3-ureidopropanoate (anion) nih.gov |

| Molecular Formula | C₁₁H₁₂N₂O₄ usbio.net | C₁₀H₁₀O₃ | C₄H₅N₂O₄⁻ |

| Molecular Weight | 236.22 g/mol usbio.net | 178.18 g/mol | 145.09 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Soluble in DMSO usbio.net | Data not available | Data not available |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Infrared (IR) | Data not available |

| Mass Spec (MS) | Data not available |

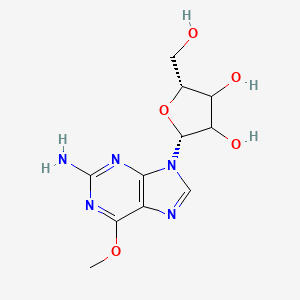

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N5O5 |

|---|---|

Molecular Weight |

297.27 g/mol |

IUPAC Name |

(2R,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6?,7?,10-/m1/s1 |

InChI Key |

IXOXBSCIXZEQEQ-DGPXGRDGSA-N |

Isomeric SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3C(C([C@H](O3)CO)O)O)N |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 3 Oxo 3 Ureidopropanoate

Classical Synthetic Routes to Benzyl (B1604629) 3-Oxo-3-ureidopropanoate (B1262594) and its Precursors

The classical synthesis of Benzyl 3-Oxo-3-ureidopropanoate typically involves the reaction of a benzyl beta-ketoester with a source of the ureido group. A common precursor for this synthesis is benzyl acetoacetate (B1235776). The reaction proceeds by the acylation of urea (B33335) with a suitable benzyl malonate derivative.

One established method involves the reaction of benzyl cyanoacetate (B8463686) with a reagent like chlorosulfonyl isocyanate. This forms a cyanoacetyl-ureido intermediate, which can then be selectively hydrolyzed to yield the target compound. Another classical approach involves the condensation of benzyl malonate with urea in the presence of a base, such as sodium ethoxide, followed by decarboxylation.

The precursors themselves are synthesized through standard organic chemistry reactions. Benzyl acetoacetate, for example, can be prepared via the transesterification of ethyl acetoacetate with benzyl alcohol or through the direct C-acylation of the enolate of benzyl acetate (B1210297).

Table 1: Key Precursors in Classical Synthesis

| Precursor Name | Role in Synthesis |

| Benzyl acetoacetate | Provides the core benzyl 3-oxopropanoate (B1240783) structure. |

| Benzyl cyanoacetate | An alternative starting material that can be converted to the ureido ester. |

| Urea | Serves as the source of the ureido moiety (-NHCONH2). |

| Chlorosulfonyl isocyanate | A reactive agent used to introduce the ureido group precursor. |

| Sodium Ethoxide | A common base used to facilitate condensation reactions. |

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, the focus has shifted towards developing more sustainable and efficient methods for chemical synthesis. This includes the application of catalysis, continuous flow technologies, and biocatalysis to the production of this compound.

Catalytic methods offer significant advantages over stoichiometric classical routes by increasing reaction rates, improving selectivity, and reducing waste. For the synthesis of this compound, various catalysts can be employed. Lewis acids, for instance, can activate the carbonyl group of the benzyl malonate derivative, facilitating the nucleophilic attack by urea.

Research into heterogeneous catalysts is also prominent, as they can be easily separated from the reaction mixture and reused, aligning with green chemistry principles. While specific catalytic systems for this exact molecule are proprietary or part of broader studies, the general strategy involves activating the ester or a related precursor towards condensation with urea or a urea equivalent.

Micro-flow and continuous synthesis offer enhanced control over reaction parameters, leading to improved safety, consistency, and scalability. In a continuous flow setup for this compound synthesis, reactants would be continuously pumped through a heated reactor or a series of reactors. This allows for precise control of temperature, pressure, and residence time, which can significantly improve yield and purity.

The use of microreactors can be particularly advantageous for reactions involving highly reactive or unstable intermediates. The high surface-area-to-volume ratio in these reactors allows for rapid heat exchange, preventing runaway reactions and minimizing the formation of byproducts. This technology is especially relevant for large-scale industrial production where safety and efficiency are paramount.

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. A potential chemoenzymatic route to this compound could involve a lipase-catalyzed transesterification to form a benzyl ester precursor, followed by a chemical step to introduce the ureido group. Alternatively, an amidase or a related enzyme could potentially catalyze the direct formation of the ureide from an appropriate ester and urea, although this would represent a novel enzymatic activity. These methods are at the forefront of green chemistry, minimizing the use of harsh reagents and solvents.

Optimization of Reaction Parameters and Yields for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the stoichiometry of the reactants.

Table 2: Optimization Parameters and Their Effects

| Parameter | Effect on Reaction | Typical Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to decomposition or side reactions. | The temperature is carefully controlled to find a balance between a reasonable reaction time and minimal byproduct formation. |

| Solvent | The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. | A range of solvents is screened to identify one that maximizes yield and facilitates product purification. |

| Reactant Ratio | The molar ratio of the benzyl precursor to the ureido source can impact the conversion and selectivity. | The stoichiometry is varied to drive the reaction to completion and minimize the amount of unreacted starting material. |

| Catalyst Loading | In catalytic reactions, the amount of catalyst affects the reaction rate. | The catalyst concentration is optimized to achieve a high rate without incurring unnecessary cost or causing issues with removal. |

For example, in a classical condensation reaction, a systematic study might involve running the reaction at different temperatures (e.g., 60°C, 80°C, 100°C) and varying the molar excess of urea to determine the optimal conditions for achieving the highest isolated yield of this compound.

Chemical Reactivity and Mechanistic Investigations of Benzyl 3 Oxo 3 Ureidopropanoate

Elucidation of Reaction Pathways and Transformation Mechanisms of Benzyl (B1604629) 3-Oxo-3-ureidopropanoate (B1262594)

The reaction pathways of Benzyl 3-oxo-3-ureidopropanoate are diverse, owing to the multiple reactive sites within the molecule. The primary transformations can be categorized based on the functional group involved. The ureido moiety can undergo hydrolysis or participate in cyclization reactions. The β-keto-ester functionality is prone to reactions at the carbonyl group, the ester, and the acidic α-carbon. The benzyl ester can be cleaved under various conditions.

Mechanistically, many reactions of the β-keto-ester component proceed through the formation of a resonance-stabilized enolate intermediate under basic conditions. This enolate is a potent nucleophile, readily participating in alkylation and acylation reactions at the α-carbon. Under acidic conditions, the enol tautomer can act as the reactive species. The ureido group's reactivity is often initiated by protonation or deprotonation of its nitrogen atoms, depending on the pH of the reaction medium. Hydrolysis of the benzyl ester can proceed through different mechanisms, such as the bimolecular acyl-oxygen cleavage (BAC2) under basic conditions or the unimolecular alkyl-oxygen cleavage (AAL1) under acidic conditions, the latter being facilitated by the stability of the benzyl carbocation.

Role of Constituent Functional Groups in the Reactivity Profile

The ureido group (-NH-CO-NH2) in this compound is expected to exhibit reactivity characteristic of N-acylureas.

Hydrolysis: The ureido group can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, ammonia, and carbon dioxide. The mechanism in aqueous solution can be complex, potentially involving the in situ formation of isocyanic acid. mdpi.comnih.gov

Cyclization Reactions: Intramolecular cyclization is a potential reaction pathway, particularly if the molecule is subjected to dehydrating conditions or treated with specific reagents. For instance, in the presence of a suitable base, the nitrogen of the ureido group could potentially attack the ester carbonyl, leading to the formation of a six-membered heterocyclic ring, a derivative of a dihydropyrimidine. This type of reaction is analogous to the Biginelli reaction, which involves the condensation of a β-ketoester, an aldehyde, and urea (B33335). organic-chemistry.org

Transamidation: The ureido moiety can react with amines at elevated temperatures in a process known as transamidation, where one of the amino groups is displaced by the incoming amine. This reaction is often facilitated by the decomposition of urea into an isocyanic acid intermediate. mdpi.comresearchgate.net

Table 1: Predicted Reactivity of the Ureido Moiety

| Reaction Type | Reagents/Conditions | Expected Product(s) |

|---|---|---|

| Hydrolysis | H3O+ or OH-, heat | Benzyl 3-oxopropanoate (B1240783), NH3, CO2 |

| Intramolecular Cyclization | Base (e.g., NaOEt) | Dihydropyrimidine derivative |

| Transamidation | R-NH2, heat | N-substituted ureido derivatives |

The β-keto-ester is arguably the most reactive functionality within the molecule, offering several avenues for chemical transformation.

Enolate Formation and Reactions: The α-protons, situated between the two carbonyl groups, are significantly acidic (pKa ≈ 11 in ethyl acetoacetate) and can be readily removed by a moderately strong base to form a resonance-stabilized enolate. masterorganicchemistry.com This enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as:

Alkylation: Reaction with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-carbon. masterorganicchemistry.comaklectures.com

Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group at the α-carbon.

Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using various reducing agents.

Sodium borohydride (NaBH4): This will typically reduce the ketone without affecting the ester.

Catalytic Hydrogenation: Depending on the catalyst and conditions, both the ketone and the benzyl group can be reduced.

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to a β-keto acid. These acids are often unstable and readily undergo decarboxylation upon heating to yield a ketone. aklectures.com

Transesterification: The benzyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. This reaction is often selective for β-keto esters over other types of esters. rsc.org

Table 2: Predicted Reactions of the β-Keto-Ester Functionality

| Reaction Type | Reagents/Conditions | Expected Product(s) |

|---|---|---|

| α-Alkylation | 1. Base (e.g., NaOEt) 2. R-X | Benzyl 2-alkyl-3-oxo-3-ureidopropanoate |

| Ketone Reduction | NaBH4, MeOH | Benzyl 3-hydroxy-3-ureidopropanoate |

| Hydrolysis & Decarboxylation | 1. H3O+ or OH-, heat 2. Heat | 1-Ureidoethan-1-one |

| Transesterification | R'-OH, H+ or base | Alkyl 3-oxo-3-ureidopropanoate |

The benzyl ester group is a common protecting group for carboxylic acids and has a well-defined reactivity profile.

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the hydrolysis of benzyl esters can proceed via an AAL1 mechanism, involving the formation of a stable benzyl carbocation. ucoz.comacs.org This is in contrast to the AAC2 mechanism more common for esters of primary and secondary alcohols.

Base-Mediated Hydrolysis: Saponification with a strong base, such as sodium hydroxide, proceeds through the typical BAC2 mechanism, involving nucleophilic attack of the hydroxide ion on the ester carbonyl.

Hydrogenolysis: A key feature of benzyl esters is their cleavage by catalytic hydrogenation (e.g., H2 over Pd/C). This mild and selective method yields the carboxylic acid and toluene, and is a common deprotection strategy in organic synthesis. organic-chemistry.org

Transesterification: As mentioned previously, the benzyl ester can be exchanged with other alcohols under catalytic conditions. organic-chemistry.org Various catalysts, including zinc clusters and Lewis acids, can promote this transformation. rsc.orgorganic-chemistry.org

Stereochemical Considerations and Asymmetric Transformations involving this compound

This compound possesses two key sites for the introduction of stereochemistry: the carbonyl carbon of the keto group and the α-carbon.

Asymmetric Reduction of the Keto Group: The prochiral ketone can be reduced to a chiral β-hydroxy ester using a variety of stereoselective methods.

Enzymatic Reductions: Enzymes, such as those found in baker's yeast (Saccharomyces cerevisiae), are known to reduce β-keto esters with high enantioselectivity, typically affording the corresponding (S)-β-hydroxy ester. nih.govresearchgate.netacgpubs.org

Chiral Catalysts: Asymmetric transfer hydrogenation using chiral ruthenium or rhodium catalysts with a hydrogen donor like isopropanol can also achieve high levels of enantioselectivity.

Enantioselective Alkylation of the α-Carbon: The formation of a quaternary stereocenter at the α-position can be achieved through enantioselective alkylation. This is a challenging transformation, but methods have been developed using chiral phase-transfer catalysts. acs.orgrsc.orgacs.org These catalysts form a chiral ion pair with the enolate, directing the approach of the electrophile from one face of the planar enolate.

Table 3: Potential Asymmetric Transformations

| Transformation | Method | Expected Outcome |

|---|---|---|

| Asymmetric Ketone Reduction | Baker's yeast | Enantiomerically enriched Benzyl 3-hydroxy-3-ureidopropanoate |

| Enantioselective α-Alkylation | Chiral phase-transfer catalyst, R-X | Enantiomerically enriched Benzyl 2-alkyl-3-oxo-3-ureidopropanoate |

Advanced Spectroscopic and Analytical Characterization of Benzyl 3 Oxo 3 Ureidopropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Benzyl (B1604629) 3-Oxo-3-ureidopropanoate (B1262594), both ¹H and ¹³C NMR would be utilized to confirm the connectivity and arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzyl group would likely appear as a multiplet in the range of δ 7.3-7.4 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group would be expected to produce a singlet around δ 5.2 ppm. The methylene protons of the propanoate backbone would likely appear as a singlet around δ 3.5-4.0 ppm. The protons of the ureido group (NH and NH₂) would be expected to show broad signals, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbons of the ester and ureido groups would be expected to have chemical shifts in the range of δ 165-175 ppm. The carbons of the aromatic ring would appear between δ 128-136 ppm. The methylene carbon of the benzyl group would likely be observed around δ 67 ppm, while the methylene carbon of the propanoate chain would be expected around δ 40-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzyl 3-Oxo-3-ureidopropanoate in a Common NMR Solvent (e.g., CDCl₃)

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Benzyl-CH₂ | ~5.2 (s, 2H) | ~67 |

| Benzyl-Aromatic CH | ~7.3-7.4 (m, 5H) | ~128-129 (ortho, meta), ~128.5 (para) |

| Benzyl-Aromatic C (quaternary) | - | ~135 |

| -CH₂- (propanoate) | ~3.5-4.0 (s, 2H) | ~45 |

| Ester C=O | - | ~168 |

| Ureido C=O | - | ~170 |

| Ureido NH/NH₂ | Broad signals | - |

Note: These are estimated values based on typical chemical shifts for similar functional groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂N₂O₄), the expected exact mass is 236.0797 g/mol .

Mass Spectrometry (MS): In a standard mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 236. Fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, 91 u), leading to a significant peak at m/z 145, corresponding to the 3-oxo-3-ureidopropanoate fragment. Other fragments could arise from the cleavage of the ureido group.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to confirm the elemental composition of the molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus unequivocally confirming the identity of this compound.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Result |

| Molecular Formula | C₁₁H₁₂N₂O₄ |

| Exact Mass | 236.0797 u |

| Nominal Mass | 236 u |

| Expected [M+H]⁺ (ESI) | 237.0870 |

| Expected [M+Na]⁺ (ESI) | 259.0690 |

| Key Fragmentation Ion | m/z 145 ([M-C₇H₇]⁺) |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman analysis, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Strong C=O stretching vibrations for the ester and ureido carbonyl groups would be anticipated in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations of the ureido group would likely appear as broad bands in the range of 3200-3400 cm⁻¹. C-O stretching of the ester group would be expected around 1100-1300 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would be expected to produce strong signals. The symmetric stretching of the carbonyl groups would also be Raman active.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ureido N-H | Stretch | 3200-3400 | Medium-Strong, Broad |

| Aromatic C-H | Stretch | 3030-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium |

| Ester C=O | Stretch | ~1735 | Strong |

| Ureido C=O | Stretch | ~1680 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium |

| Ester C-O | Stretch | 1100-1300 | Strong |

X-ray Crystallography for Solid-State Structure Elucidation

Should this compound be a crystalline solid, single-crystal X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding involving the ureido group. This would allow for the unambiguous confirmation of the molecular conformation and packing in the crystal lattice. However, obtaining single crystals of sufficient quality can be a significant challenge.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., LC-MS, GC-MS)

Chromatographic methods are essential for assessing the purity of a compound and for its quantitative analysis in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly suitable technique for the analysis of this compound due to its polarity and thermal lability. chemicalbook.com A reversed-phase high-performance liquid chromatography (HPLC) method could be developed using a C18 column with a mobile phase consisting of a mixture of water (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive) and an organic solvent like acetonitrile (B52724) or methanol. The retention time would be characteristic of the compound under specific conditions, and the coupled mass spectrometer would provide mass confirmation of the eluting peak, enhancing the reliability of identification and quantification. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS might be challenging due to its relatively high molecular weight and potential for thermal degradation in the injector port or on the column. chemicalbook.com Derivatization to a more volatile and thermally stable analogue might be necessary for successful GC-MS analysis. chemicalbook.com However, if the compound is sufficiently volatile and stable, GC-MS can provide excellent separation and sensitive detection.

Theoretical and Computational Investigations of Benzyl 3 Oxo 3 Ureidopropanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of benzyl (B1604629) 3-oxo-3-ureidopropanoate (B1262594). Methods such as Density Functional Theory (DFT) are frequently employed to model these characteristics. For instance, the B3LYP functional combined with a 6-311++G(2d,p) basis set is a common choice for optimizing molecular geometry and calculating electronic properties. nih.gov

These calculations can determine key energetic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, Mulliken atomic charges, which quantify the partial charge on each atom, can be calculated to understand the charge distribution across the molecule. This is vital for predicting sites susceptible to electrophilic or nucleophilic attack. Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can also be computed, providing a comprehensive energetic profile of the molecule. epstem.netresearchgate.net

Table 1: Calculated Electronic and Thermodynamic Properties (Illustrative)

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -0.25 | Hartree |

| LUMO Energy | -0.05 | Hartree |

| HOMO-LUMO Gap | 0.20 | Hartree |

| Total Energy | -850 | Hartree |

| Enthalpy | -850.5 | Hartree |

| Gibbs Free Energy | -850.6 | Hartree |

| Entropy | 150 | cal/mol·K |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for investigating the reaction mechanisms involving benzyl 3-oxo-3-ureidopropanoate. By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways, intermediates, and transition states.

For example, in a reaction such as a Curtius rearrangement, which involves the conversion of a carbonyl azide (B81097) to an isocyanate, computational methods can model the concerted mechanism and locate the transition state structure. nih.gov The energy of this transition state is crucial as it determines the activation energy and, consequently, the reaction rate.

Calculations can provide detailed geometric parameters of the transition state, including bond lengths and angles, offering a snapshot of the molecular structure at the peak of the energy barrier. Vibrational frequency analysis is then performed to confirm that the identified structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Table 2: Illustrative Transition State Parameters for a Hypothetical Reaction

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 25 kcal/mol |

| Imaginary Frequency | -350 cm⁻¹ |

| Key Bond Length (forming) | 1.8 Å |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the molecule in different environments, such as in solution or in a crystal lattice.

These simulations can identify stable conformers by analyzing the potential energy as a function of dihedral angles. For a molecule with several rotatable bonds like this compound, this analysis is key to understanding its three-dimensional structure and how it might interact with other molecules, such as biological receptors.

MD simulations are also used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces. By analyzing the radial distribution functions between different atoms, it is possible to quantify the strength and nature of these interactions, which are critical for understanding the molecule's physical properties and its behavior in condensed phases.

Prediction of Spectroscopic Parameters from Computational Models

Computational models can accurately predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structure verification.

For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govepstem.netresearchgate.net These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra.

Similarly, infrared (IR) vibrational frequencies can be computed. epstem.netresearchgate.net The calculated frequencies often require scaling to account for anharmonicity and other systematic errors in the computational method. The resulting theoretical IR spectrum, including the intensities of the vibrational modes, can be a valuable tool for interpreting experimental IR data and identifying characteristic functional groups within the molecule. nrel.gov

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Shift (CH₂) | 4.8 ppm | 4.77 ppm nih.gov |

| ¹³C NMR Shift (C=O) | 156 ppm | 155.2 ppm nih.gov |

| IR Frequency (C=O stretch) | 1750 cm⁻¹ | 1735 cm⁻¹ |

Derivatization Strategies and Analogue Synthesis Based on the Benzyl 3 Oxo 3 Ureidopropanoate Scaffold

Synthesis of Ureido-Modified Analogues of Benzyl (B1604629) 3-Oxo-3-ureidopropanoate (B1262594)

The primary and secondary amine functionalities within the ureido group can be targeted for alkylation or arylation. Standard N-alkylation conditions, involving the use of an appropriate alkyl halide in the presence of a non-nucleophilic base, can be employed to introduce alkyl chains. The choice of base and reaction conditions would be crucial to control the degree and position of substitution.

Furthermore, the terminal nitrogen of the ureido group can be acylated or sulfonylated to introduce a wide array of substituents. The synthesis of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, for instance, involves the reaction of an isocyanate with benzylamine (B48309) to form a substituted ureido linkage, highlighting a potential route for derivatization. nih.gov

A general scheme for the synthesis of ureido-modified analogues is presented below:

| Starting Material | Reagent | Product |

| Benzyl 3-oxo-3-ureidopropanoate | Alkyl Halide (R-X), Base | Benzyl 3-oxo-3-(N-alkylureido)propanoate |

| This compound | Aryl Halide (Ar-X), Catalyst | Benzyl 3-oxo-3-(N-arylureido)propanoate |

| This compound | Acyl Chloride (R-COCl) | Benzyl 3-oxo-3-(N-acylureido)propanoate |

This table presents hypothetical reaction pathways for the derivatization of the ureido group based on standard organic synthesis principles.

Ester and Carboxylic Acid Derivatives of this compound

The benzyl ester functionality serves as a versatile handle for the synthesis of other esters and the corresponding carboxylic acid.

Transesterification: The benzyl ester can be converted to other alkyl or aryl esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the benzyl ester with an excess of the desired alcohol.

Debenzylation to Carboxylic Acid: The benzyl group can be readily cleaved under various conditions to yield the free carboxylic acid, 3-oxo-3-ureidopropanoic acid. A common and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. This reaction proceeds under mild conditions and typically affords the carboxylic acid in high yield.

Once obtained, the carboxylic acid serves as a key intermediate for the synthesis of a wide range of derivatives, including amides, acid chlorides, and other esters, significantly expanding the chemical space accessible from the parent scaffold.

| Starting Material | Reagent/Condition | Product |

| This compound | R-OH, Acid/Base Catalyst | Alkyl/Aryl 3-oxo-3-ureidopropanoate |

| This compound | H₂, Pd/C | 3-Oxo-3-ureidopropanoic acid |

| 3-Oxo-3-ureidopropanoic acid | SOCl₂ or (COCl)₂ | 3-Oxo-3-ureidopropanoyl chloride |

| 3-Oxo-3-ureidopropanoic acid | Amine (R-NH₂), Coupling Agent | N-Alkyl-3-oxo-3-ureidopropanamide |

This table outlines potential synthetic transformations of the ester and carboxylic acid functionalities.

Cyclization Reactions and Heterocycle Formation from this compound

The bifunctional nature of this compound, possessing both a β-dicarbonyl equivalent and a ureido group, makes it an excellent precursor for the synthesis of various heterocyclic systems. These cyclization reactions can lead to the formation of important pharmacophores such as pyrimidines and pyridones.

Synthesis of Pyrimidines: The reaction of β-dicarbonyl compounds with ureas or thioureas is a classical method for the synthesis of pyrimidine (B1678525) derivatives, often referred to as the Biginelli reaction or related condensations. By treating this compound with a suitable condensing agent, intramolecular cyclization could be induced to form a substituted pyrimidine ring. The reaction of γ-azido-β-ureido ketones to form functionalized pyrrolines and pyrroles further illustrates the utility of the ureido group in heterocycle synthesis. nih.gov

Synthesis of Pyridones: The β-keto ester moiety can participate in condensation reactions with various nitrogen-containing nucleophiles to form pyridone rings. For instance, reaction with an enamine or an equivalent could lead to the formation of a dihydropyridone, which can be subsequently oxidized to the corresponding pyridone.

The specific heterocyclic system formed would depend on the reaction conditions and the nature of any additional reagents used.

| Heterocyclic System | Potential Reaction Pathway |

| Pyrimidine derivatives | Intramolecular cyclization of the ureido and β-keto groups, potentially under acidic or basic conditions. |

| Pyridone derivatives | Condensation with a suitable C₂-synthon, such as an enamine or an α,β-unsaturated ketone. |

| Oxazole/Thiazole derivatives | Reaction of the ureido group with α-haloketones (Hantzsch synthesis). |

This table provides a summary of potential cyclization reactions to generate heterocyclic structures.

Structure-Reactivity and Structure-Selectivity Relationship Studies of Analogues

The systematic derivatization of the this compound scaffold allows for the exploration of structure-reactivity and structure-selectivity relationships (SRSR). By synthesizing a library of analogues with diverse substituents at the ureido, ester, and other positions, it is possible to probe how these modifications influence the molecule's chemical reactivity and selectivity in various transformations.

For instance, the electronic nature of substituents on an N-aryl ureido analogue would be expected to influence the nucleophilicity of the ureido nitrogens and the acidity of the α-protons, thereby affecting the rates and outcomes of alkylation and condensation reactions. Similarly, the steric bulk of the ester group could influence the stereoselectivity of reactions at the α-position.

Computational modeling and experimental kinetic studies can be employed to quantify these relationships. For example, Hammett plots can be constructed to correlate the reaction rates of a series of N-aryl ureido analogues with the electronic parameters of the substituents on the aromatic ring. Such studies are invaluable for understanding the underlying reaction mechanisms and for the rational design of new analogues with desired reactivity profiles.

Non Clinical Applications and Future Research Directions for Benzyl 3 Oxo 3 Ureidopropanoate

Benzyl (B1604629) 3-Oxo-3-ureidopropanoate (B1262594) as a Key Building Block or Intermediate in Organic Synthesis

The core structure of benzyl 3-oxo-3-ureidopropanoate positions it as a valuable intermediate in organic synthesis. The presence of a β-keto ester functionality allows for a range of chemical transformations. These compounds are well-established as precursors in the synthesis of more complex molecules. For instance, related α-keto substituted acrylate compounds are recognized as important intermediates in the creation of various natural products and biologically active molecules. researchgate.net

The benzyl ester group serves as a versatile protecting group for the carboxylic acid, which can be selectively removed under various conditions. This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions.

Furthermore, the ureido moiety introduces a unique functional handle that can participate in various coupling reactions or be a precursor for heterocyclic ring systems. The synthesis of compounds with similar structures, such as ethyl 2-benzyl-3-oxo-3-phenylpropanoate, has been demonstrated on a gram scale, indicating the feasibility of producing such intermediates for broader synthetic campaigns. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Product Class | Reagents and Conditions |

| Decarboxylation | Substituted acetamides | Heat or acid/base catalysis |

| Knorr Pyrrole Synthesis | Pyrrole derivatives | α-Amino ketones |

| Hantzsch Pyridine Synthesis | Dihydropyridine derivatives | Aldehyde, ammonia |

| Biginelli Reaction | Dihydropyrimidinones | Aldehyde, urea (B33335)/thiourea |

Potential Applications in Materials Science and Polymer Chemistry

The hydrogen bonding capabilities of the ureido group can also be exploited to create self-healing materials or supramolecular polymers. These materials possess dynamic bonds that can break and reform, allowing the material to repair damage.

The benzyl group, on the other hand, could influence the polymer's thermal and mechanical properties, potentially increasing its rigidity and thermal stability. Future research could explore the synthesis of vinyl or acrylic monomers derived from this compound and their subsequent polymerization to create novel materials with tailored properties.

Utilization as a Certified Reference Material or Analytical Standard in Research

A certified reference material (CRM) or analytical standard must be a highly pure and well-characterized substance. While there is no current evidence of this compound being used as a CRM, its stable crystalline structure, if achievable, could make it a candidate for such applications.

Its distinct functional groups (ester, ketone, ureido) would provide clear signals in various analytical techniques like NMR, IR spectroscopy, and mass spectrometry, making it a useful standard for method development and validation in analytical chemistry laboratories. The development of a robust and reproducible synthesis for high-purity this compound would be a prerequisite for its establishment as a reference standard.

Exploration in Probe Development for Chemical Biology Studies

Chemical probes are essential tools for dissecting complex biological processes. mskcc.orgnih.govvirginia.edueubopen.orgnih.gov The structure of this compound contains features that could be adapted for the development of such probes. The benzyl group could be modified to include reporter tags like fluorophores or biotin, or it could be functionalized with reactive groups for covalent labeling of biological targets.

The β-keto ester moiety can act as a Michael acceptor or participate in other reactions with biological nucleophiles, potentially allowing for the specific labeling of enzymes or other proteins. The ureido group could be involved in specific hydrogen bonding interactions with a target protein, contributing to the probe's affinity and selectivity. The development of such probes would involve iterative chemical synthesis and biological evaluation to optimize their properties for specific applications in studying cellular pathways or for diagnostic purposes.

Emerging Research Frontiers and Persistent Challenges in the Study of this compound

The study of this compound is still in its infancy, with significant research frontiers and challenges ahead.

Emerging Research Frontiers:

Catalytic Asymmetric Synthesis: Developing enantioselective methods for the synthesis of chiral derivatives of this compound could open doors to its use as a chiral building block in pharmaceutical synthesis.

Medicinal Chemistry: The combination of the ureido and β-keto ester functionalities may lead to compounds with interesting biological activities. Exploration of its potential as an antimicrobial, antiviral, or anticancer agent is a promising avenue.

Sustainable Synthesis: The development of green and sustainable synthetic routes to this compound and related compounds is an important goal, aligning with the broader push for environmentally friendly chemical processes. hilarispublisher.comnih.gov

Persistent Challenges:

Synthetic Accessibility: While conceptually straightforward, the synthesis of this compound may present challenges in terms of yield, purity, and scalability. Overcoming these synthetic hurdles is crucial for enabling further research. frontiersin.orgnih.gov

Limited Characterization: A thorough characterization of the physicochemical properties of this compound is currently lacking. Detailed studies on its solubility, stability, and reactivity are needed.

Lack of Biological Data: There is a significant gap in our understanding of the biological effects of this compound. Systematic screening and target identification studies are required to uncover its potential pharmacological applications.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for singlet peaks at δ 8.5–9.0 ppm (ureido NH) and δ 5.1–5.3 ppm (benzyl CH₂). Splitting patterns confirm stereochemistry .

- ¹³C NMR : Carbonyl signals at δ 165–175 ppm (keto and ester groups) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns verifying the ureido and benzyl moieties .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by UV at 254 nm) .

What are common impurities in this compound synthesis, and how can they be quantified and mitigated?

Basic Research Question

- Byproducts : Unreacted starting materials (e.g., benzyl alcohol derivatives) or hydrolysis products (e.g., free urea).

- Quantification :

- GC-MS : Detect volatile impurities (e.g., residual solvents) with capillary columns (e.g., DB-5) .

- ICP-MS : Measure trace metal contaminants (As, Pb) at ppb levels using certified reference standards .

- Mitigation : Use scavenger resins (e.g., polymer-bound trisamine) to remove unreacted reagents .

How does this compound function in microbial oxidative pyrimidine degradation, and what experimental approaches elucidate its enzymatic hydrolysis?

Advanced Research Question

- Metabolic Role : Substrate for N-malonylurea hydrolase (EC 3.5.1.95), which hydrolyzes it to malonate and urea in pyrimidine catabolism pathways .

- Enzymatic Assays :

- Microbial Culture : Use E. coli BL21 expressing recombinant N-malonylurea hydrolase; validate via SDS-PAGE and activity assays .

How can researchers resolve discrepancies in kinetic data when studying N-malonylurea hydrolase activity with this compound?

Advanced Research Question

- Control Experiments :

- Data Normalization : Express activity as specific activity (μmol/min/mg protein) to account for enzyme concentration variability .

- Computational Modeling : Fit data to Hill or substrate inhibition models using tools like GraphPad Prism to identify cooperativity or inhibition effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.